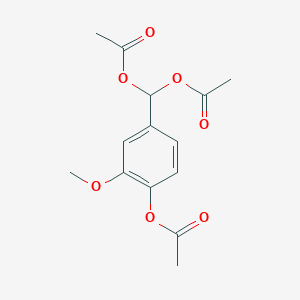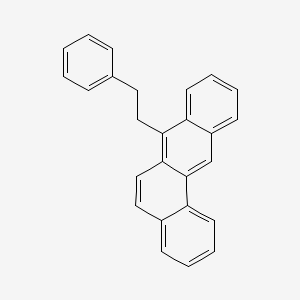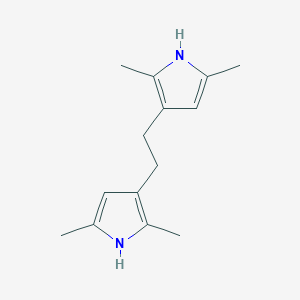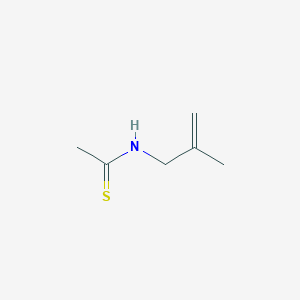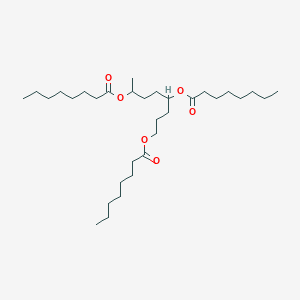
Octane-1,4,7-triyl trioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C32H60O6. It is an ester formed from octane-1,4,7-triol and octanoic acid. This compound is characterized by its three ester functional groups, which are aliphatic in nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,4,7-triyl trioctanoate typically involves the esterification reaction between octane-1,4,7-triol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield octane-1,4,7-triol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octane-1,4,7-triol and octanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Octane-1,4,7-triyl trioctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ester functional groups.
Medicine: Explored for its potential as a prodrug, where the ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of octane-1,4,7-triyl trioctanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of octane-1,4,7-triol and octanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Octane-1,4,7-triyl trioctanoate can be compared with other similar compounds, such as:
Glycerol trioctanoate: Similar in structure but derived from glycerol instead of octane-1,4,7-triol.
Trimethylolpropane trioctanoate: Another ester with three ester groups, but derived from trimethylolpropane.
Pentaerythritol tetraoctanoate: Contains four ester groups and is derived from pentaerythritol.
These compounds share similar chemical properties but differ in their molecular structures and the number of ester groups, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
4958-17-2 |
|---|---|
Molekularformel |
C32H60O6 |
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
4,7-di(octanoyloxy)octyl octanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3 |
InChI-Schlüssel |
LKDNYUUWPLUNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



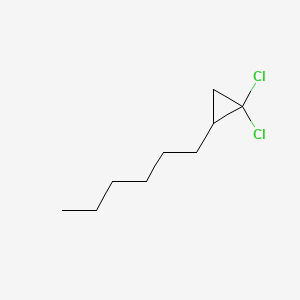
![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
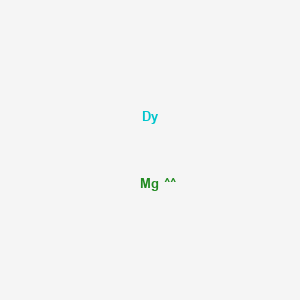

![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)

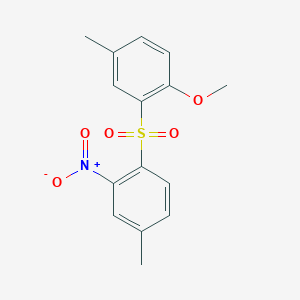

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
